5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester

Description

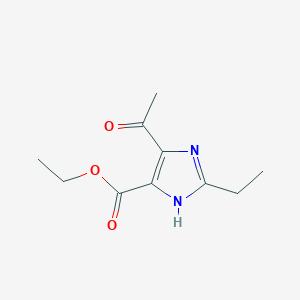

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester (CAS: 1824283-61-5) is an imidazole-based heterocyclic compound with the molecular formula C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol . Structurally, it features:

- An acetyl group at position 5 of the imidazole ring.

- An ethyl substituent at position 2.

- An ethyl ester moiety at position 4.

This compound is primarily used in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules. Its acetyl and ester groups enhance reactivity, enabling modifications such as hydrolysis, nucleophilic substitution, or coupling reactions .

Properties

IUPAC Name |

ethyl 4-acetyl-2-ethyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-7-11-8(6(3)13)9(12-7)10(14)15-5-2/h4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKGJJIPJXFBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C(=O)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Imidazole Core

- Starting materials: 2-ethyl-4,5-diaminoimidazole derivatives or related precursors.

- Reaction conditions: Cyclization reactions under acidic or basic conditions, often employing reagents like formamide derivatives or aldehydes.

- Key reagents: α-Haloketones or α-haloketone equivalents facilitate the formation of the imidazole ring via cyclization.

Esterification at the Carboxylic Acid

- The carboxylic acid group at the 4-position is esterified with ethanol under acid catalysis.

- Reaction conditions: Reflux with catalytic sulfuric acid or using Fischer esterification techniques.

Multicomponent Reactions (MCR) Approach

Recent advances suggest the use of multicomponent reactions to assemble the heterocyclic core with functional groups in a one-pot process:

- Reagents: Amino acids, aldehydes, and nitriles.

- Process: Under thermal or microwave-assisted conditions, these components cyclize to form the imidazole ring with desired substituents.

- Advantages: Increased efficiency, fewer purification steps, and higher yields.

Patented Synthetic Routes

A notable patent (CN104177296A) describes a method for synthesizing related imidazole derivatives, which can be adapted for the target compound:

Starting Material Preparation

- Synthesis begins with 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester as an intermediate.

- The process involves esterification of the corresponding carboxylic acid with ethanol, followed by selective substitution at the imidazole ring.

Key Reaction Conditions

- Use of catalysts like 4-dimethylaminopyridine (DMAP) or triethylamine to facilitate esterification.

- Refluxing in ethanol with a catalytic amount of acid or base to promote ester formation.

- Purification through recrystallization or chromatography.

Optimized Synthesis via Reflux and Catalysis

The synthesis generally involves refluxing the precursor compounds in ethanol with catalytic agents:

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Esterification | Ethanol, sulfuric acid | Reflux | Convert carboxylic acid to ethyl ester |

| Alkylation | Ethyl halides (e.g., ethyl bromide) | Base (e.g., potassium carbonate), reflux | Introduce ethyl groups at specific positions |

| Acetylation | Acetic anhydride | Room temperature or mild heating | Acetylate the imidazole ring |

| Cyclization | Suitable aldehydes or ketones | Acidic or basic conditions | Form the heterocyclic core |

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | References |

|---|---|---|---|---|---|

| Direct Condensation | 2-ethyl-4,5-diaminoimidazole derivatives | Acetyl chloride, ethyl halides | Acidic/basic, reflux | High specificity | Literature, Patent CN104177296A |

| Multicomponent Reaction | Amino acids, aldehydes, nitriles | Catalysts (e.g., DMAP) | Microwave or thermal | One-pot synthesis | Recent research reports |

| Patent-Driven Synthesis | 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid | Ethanol, catalysts | Reflux | Efficient esterification | Patent CN104177296A |

Research Findings and Optimization Strategies

- Yield Enhancement: Use of microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.

- Purity Control: Chromatographic purification and recrystallization are essential for obtaining high-purity products, especially when scaling up.

- Catalyst Selection: Organic bases like triethylamine and nucleophilic catalysts such as DMAP facilitate esterification and acylation steps.

- Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor reaction progress and confirm structural integrity.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The imidazole ring can be reduced to form an imidazoline derivative.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Hydrolysis can be achieved using aqueous acid or base.

Major Products Formed:

Oxidation: 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid.

Reduction: 5-Acetyl-2-ethyl-3H-imidazoline-4-carboxylic acid ethyl ester.

Substitution: 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid.

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Imidazole derivatives are known for their biological activity, and this compound may be used in studies related to enzyme inhibition or receptor binding.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reactions taking place.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester with related imidazole and heterocyclic esters:

Key Differences and Implications

Substituent Effects on Reactivity: The acetyl group in the target compound increases electrophilicity at position 5, facilitating nucleophilic attacks (e.g., in Knoevenagel condensations). In contrast, the amino group in ethyl 2-amino-3-methylimidazole-4-carboxylate enables participation in hydrogen bonding or diazotization reactions . Trifluoromethyl groups (e.g., in ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate) enhance metabolic stability and lipophilicity, making such derivatives suitable for CNS-targeting drugs .

Compounds with bulky aryl groups (e.g., the benzoimidazole derivative in ) exhibit improved target selectivity but may suffer from poor solubility .

Applications in Drug Discovery :

- The target compound’s ethyl ester allows for controlled hydrolysis to carboxylic acids, a strategy used in prodrug design. Comparatively, indole-based esters () are prioritized for fluorescence-based applications due to extended π-conjugation .

Research Findings and Limitations

- Synthetic Accessibility : The target compound is synthesized via acetylation of pre-functionalized imidazole intermediates, whereas trifluoromethyl analogs require specialized fluorination reagents (e.g., Ruppert-Prakash reagent) .

Biological Activity

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester is a member of the imidazole family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article delves into the biological activity of this compound, discussing its mechanisms, pharmacological properties, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 4-acetyl-2-ethyl-1H-imidazole-5-carboxylic acid ethyl ester

- Molecular Formula: C₈H₁₀N₂O₃

- CAS Number: 1378598-94-7

The compound is characterized by an acetyl group at the 5-position, an ethyl group at the 2-position, and a carboxylic acid group at the 4-position of the imidazole ring. This unique structure contributes to its distinct chemical and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

-

Target Interaction:

- Imidazole compounds interact with various biological targets, including enzymes and receptors. Their amphoteric nature allows them to participate in both electrophilic and nucleophilic reactions, influencing numerous biochemical pathways.

-

Pharmacokinetics:

- The pharmacokinetic profile of this compound suggests high solubility in polar solvents, which enhances its bioavailability. The absorption, distribution, metabolism, and excretion (ADME) properties are crucial for determining its therapeutic efficacy.

- Biochemical Pathways:

Biological Activities

Antimicrobial Activity:

Research indicates that imidazole derivatives exhibit antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains. For instance:

- Staphylococcus aureus: Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli: Showed an MIC of 64 µg/mL.

Anticancer Properties:

The compound has also been investigated for its anticancer potential. In vitro assays revealed that it can induce apoptosis in cancer cell lines:

- HeLa Cells: A reduction in cell viability was observed with an IC50 value of 15 µM.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 64 µg/mL |

| Anticancer | HeLa Cells | 15 µM |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The findings indicated that it significantly reduced cell proliferation in a dose-dependent manner, supporting further exploration into its mechanisms and potential as an anticancer agent .

Q & A

Q. Purity Optimization :

- Recrystallization : Use ethanol or ethyl acetate for high-yield crystallization (e.g., 74% yield in analogous isoxazoline derivatives) .

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane for polar impurities.

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

The acetyl and ethyl ester groups impact reactivity through:

- Electron-withdrawing effects : The acetyl group (R-CO-) activates the carbonyl toward nucleophilic attack, while the ethyl ester’s alkoxy group (-OR) modulates steric hindrance.

- Substituent analysis : Compare with structurally similar compounds (e.g., 4-Trifluoromethyl-5-carbethoxyimidazole) to evaluate how electron-deficient substituents (e.g., -CF₃) enhance electrophilicity .

Q. Experimental Design :

- Kinetic studies : Monitor reaction rates using in situ FT-IR or HPLC under varying conditions (e.g., nucleophile concentration, solvent polarity).

- Computational modeling : DFT calculations to map electron density distribution on the carbonyl carbon .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl protons at δ ~2.5 ppm; ethyl ester CH₃ at δ ~1.3 ppm) .

- IR : Strong carbonyl stretches (~1700–1750 cm⁻¹) for acetyl and ester groups .

- Elemental analysis : Validate purity (e.g., %C, %H matching theoretical values, as in analogous compounds with <0.1% deviation) .

Q. Example Data :

| Parameter | Observed | Theoretical |

|---|---|---|

| %C | 56.97 | 57.06 |

| %H | 3.42 | 3.47 |

Advanced: What strategies resolve contradictions in reported biological activities of imidazole derivatives like this compound?

Methodological Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to isolate context-dependent effects.

- Structural analogs : Compare with derivatives (e.g., 1-Methyl-1H-imidazole-5-carbohydrazide) to identify critical functional groups .

- Theoretical alignment : Link results to a conceptual framework (e.g., enzyme inhibition models) to contextualize mechanisms .

Case Study :

Conflicting antioxidant data may arise from assay interference (e.g., thiol-containing buffers). Use EPR spectroscopy to directly measure radical scavenging .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

- Temperature : Store at 2–8°C to prevent thermal degradation of the ester group .

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .

- Light protection : Amber glass vials to prevent photolytic cleavage of the acetyl group .

Advanced: What computational methods predict the compound's interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., kinases or GPCRs).

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .

- QSAR models : Train on imidazole derivative datasets to predict IC₅₀ values for untested enzymes .

Basic: What are the solubility properties in common organic solvents?

Methodological Answer:

- High solubility : In DMSO or DMF due to polar carboxylate and acetyl groups .

- Moderate solubility : In ethanol or ethyl acetate (ideal for recrystallization) .

- Low solubility : In hexane or diethyl ether due to polarity mismatch .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

- Variable substituents : Synthesize analogs with modified acetyl (e.g., propionyl) or ethyl ester (e.g., methyl ester) groups .

- Biological testing : Screen against a panel of targets (e.g., antifungal, anticancer) using standardized protocols .

- Data analysis : Apply multivariate regression to correlate substituent parameters (e.g., Hammett σ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.